N-(2,4-difluoro-5-nitrophenyl)acetamide
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Overview
Description
N-(2,4-difluoro-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6F2N2O3 and a molecular weight of 216.14 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide typically involves the reaction of 2,4-difluoro-5-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The mixture is stirred overnight at room temperature, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: The major product is N-(2,4-difluoro-5-aminophenyl)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(2,4-difluoro-5-nitrophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-5-nitrophenyl)acetamide largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro group and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,4-difluoro-5-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both fluorine atoms and a nitro group provides distinct electronic properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
N-(2,4-difluoro-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRYCVIIHNNIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381462 |
Source
|
Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118266-02-7 |
Source
|
Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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